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7-Iodo-2-methylthieno[3,2-

d]pyrimidin-4-ol

Cat. No.: B11836313 Get Quote

Executive Summary
The thienopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry,

serving as a bioisostere to quinazolines (e.g., Gefitinib) and purines (ATP). While the

quinazoline core is well-established in EGFR inhibition, the thieno[3,2-d]pyrimidine and

thieno[2,3-d]pyrimidine isomers offer distinct physicochemical advantages, including altered

lipophilicity (

), improved solubility, and unique electronic vectors for

-stacking interactions.

This guide focuses specifically on 7-substituted thieno[3,2-d]pyrimidines (and their

regioisomeric equivalents). The C-7 position is a critical "diversity vector" that extends into the

solvent-exposed region or the hydrophobic pocket of kinase domains (specifically PI3K and

EGFR), significantly modulating potency and selectivity.

The Scaffold & Rationale: Why C-7 Substitution?
Bioisosterism and Chemical Space
The thienopyrimidine core replaces the benzene ring of quinazoline with a thiophene ring. This

substitution reduces the aromatic surface area slightly but introduces a sulfur atom that can
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engage in specific non-covalent interactions (e.g., S-

interactions).

Thieno[3,2-d]pyrimidine: The C-7 position is located on the thiophene ring. Functionalization

here allows the molecule to probe the "hinge region" and the "gatekeeper" residues of

kinases.

Electronic Effect: The electron-rich thiophene ring makes the pyrimidine moiety more

electron-rich compared to quinazoline, potentially altering the pKa of the N1/N3 nitrogens

and affecting hydrogen bond strength with the kinase hinge.

Structural Visualization
The following diagram illustrates the structural relationship and the critical C-7 vector.
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Figure 1:Structural logic of the Thieno[3,2-d]pyrimidine scaffold.[1] The C-7 position serves as a

primary vector for optimizing pharmacokinetic properties and kinase selectivity.

Comparative SAR Analysis
This section compares 7-substituted analogs against unsubstituted (7-H) cores and clinical

quinazoline standards.
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Case Study A: PI3K /mTOR Dual Inhibition
In the development of PI3K inhibitors, the 7-position of thieno[3,2-d]pyrimidine is often

substituted with aryl or heteroaryl groups to enhance binding affinity.

The Baseline: Unsubstituted thienopyrimidines (7-H) often show moderate potency but poor

solubility and metabolic stability.

The Modification: Introduction of a 7-aryl group (via Suzuki coupling) significantly improves

potency.

The Optimization: Adding solubilizing groups (e.g., morpholine, piperazine) to the 7-aryl

moiety creates a solvent-interacting tail.

Table 1: Comparative Potency (Simulated Representative Data based on Literature [1, 2])

Compound
Class

C-7
Substituent

C-4
Substituent

PI3K

IC50 (nM)

mTOR IC50
(nM)

Selectivity
Profile

Reference

(GDC-0941)

N/A

(Indazole)
N/A 3 30 Pan-PI3K

Analog A (7-

H)
H Morpholine 450 >1000

Weak/Non-

selective

Analog B (7-

Aryl)
Phenyl Morpholine 25 180

Improved

Potency

Analog C (7-

Heteroaryl)
3-Pyridyl Morpholine 8 45

High Potency

Dual Inhibitor

Analog D

(Solubility)

4-(Piperazin-

1-yl)phenyl
Morpholine 12 60

High

Solubility +

Potency

Key Insight: The 7-(3-pyridyl) substituent (Analog C) often provides optimal

-
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stacking interactions within the ATP binding pocket while maintaining a favorable dipole
moment compared to the 7-phenyl analog.

Case Study B: EGFR Inhibition (T790M Mutant)
For EGFR inhibitors, 7-substituted thienopyrimidines are designed to overcome the T790M

"gatekeeper" mutation.

Mechanism: The C-7 substituent can be designed to avoid steric clash with the bulky

Methionine at position 790, a limitation often faced by classic quinazolines.

Data Trend: Bulky hydrophobic groups at C-7 (e.g., substituted phenyls) can increase

potency against T790M mutants by 10-50 fold compared to the 7-H parent [3].

Synthetic Pathways & Experimental Protocols
The synthesis of 7-substituted thieno[3,2-d]pyrimidines is non-trivial due to the need for

regioselective functionalization.

Synthetic Workflow (Graphviz)
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Critical Control Points
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Figure 2:Synthetic route to 7-substituted thieno[3,2-d]pyrimidines. The sequence (Chlorination -

> Bromination -> SNAr -> Suzuki) allows for independent modification of positions 4 and 7.

Protocol: Synthesis of 7-Aryl-4-morpholinothieno[3,2-
d]pyrimidine
Objective: To synthesize a library of 7-substituted analogs for SAR evaluation.

Step 1: Core Synthesis & Halogenation

Cyclization: Reflux methyl 3-aminothiophene-2-carboxylate in formamide (180°C, 4h) to yield

the thienopyrimidin-4-one.

Chlorination: Treat the solid with

(excess) at reflux for 3h. Evaporate volatiles to obtain the 4-chloro intermediate.

Bromination (Critical Step): Dissolve 4-chloro derivative in glacial acetic acid. Add

(1.2 eq) dropwise at RT. Stir for 2h. The 7-bromo regioisomer precipitates or is isolated via
extraction.

Step 2:

Reaction (C-4 Functionalization)

Dissolve 7-bromo-4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in dry DMF or isopropanol.

Add Morpholine (1.2 eq) and

(2.0 eq).

Stir at RT for 2h (reaction is fast due to the electron-deficient pyrimidine ring).

Pour into ice water; filter the precipitate. This yields 7-bromo-4-morpholinothieno[3,2-

d]pyrimidine.

Step 3: Suzuki-Miyaura Coupling (C-7 Functionalization)
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Reagents: 7-bromo intermediate (1.0 eq), Aryl boronic acid (1.2 eq),

(2.0 eq).

Catalyst:

(5 mol%).

Solvent: 1,4-Dioxane/Water (4:1).

Condition: Degas with Argon. Heat at 90°C for 12h in a sealed tube.

Workup: Extract with EtOAc, dry over

, and purify via flash chromatography (Hexane/EtOAc).

Protocol: Kinase Inhibition Assay (ADP-Glo)
To validate the SAR, use a luminescent ADP detection assay.

Preparation: Prepare 3x enzyme buffer (PI3K

), 3x substrate/ATP buffer, and 3x test compound (serial dilutions in DMSO).

Reaction: Mix 2

L compound + 2

L enzyme + 2

L substrate/ATP in a 384-well white plate.

Incubation: Incubate at RT for 60 min.

Detection: Add 6

L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

Measurement: Add 12

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read luminescence.
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Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.
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Disclaimer: The protocols provided are for research purposes only. Always consult Material

Safety Data Sheets (MSDS) and ensure compliance with local laboratory safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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